molecular formula C36H49N2O7P B583935 Spacer-9 cep CAS No. 146668-73-7

Spacer-9 cep

Cat. No.: B583935
CAS No.: 146668-73-7
M. Wt: 652.769
InChI Key: PEJGGZVVBQPTRG-UHFFFAOYSA-N
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Description

Spacer-9 is a triethylene glycol chain that is 9 atoms long, consisting of 6 carbon atoms and 3 oxygen atoms. It is primarily used to incorporate a spacer arm into an oligonucleotide. This compound is often utilized in the field of molecular biology and biochemistry to create non-nucleotide bridges in hairpin loops of oligonucleotides, link oligonucleotides to epitopes for drug development, and immobilize hybridization probes on solid phases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spacer-9 can be synthesized through the consecutive addition of triethylene glycol units to an oligonucleotide. The process involves the use of phosphoramidite chemistry, where the triethylene glycol units are added sequentially to the growing oligonucleotide chain. The reaction conditions typically involve the use of anhydrous solvents and controlled temperature to ensure the stability of the intermediate compounds .

Industrial Production Methods

In industrial settings, Spacer-9 is produced using automated DNA synthesizers that can precisely control the addition of triethylene glycol units. The process is highly efficient and scalable, allowing for the production of large quantities of Spacer-9-modified oligonucleotides. The synthesized oligonucleotides are then purified using high-performance liquid chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Spacer-9 primarily undergoes substitution reactions where it is incorporated into oligonucleotides. It does not typically undergo oxidation or reduction reactions due to its stable triethylene glycol structure .

Common Reagents and Conditions

The common reagents used in the synthesis of Spacer-9-modified oligonucleotides include phosphoramidites, anhydrous solvents, and activators such as tetrazole. The reaction conditions involve maintaining an inert atmosphere and controlled temperature to prevent degradation of the intermediate compounds .

Major Products Formed

The major products formed from the reactions involving Spacer-9 are oligonucleotides with incorporated triethylene glycol spacers. These modified oligonucleotides exhibit enhanced flexibility and reduced steric hindrance, making them suitable for various biochemical applications .

Mechanism of Action

Spacer-9 exerts its effects by incorporating a flexible triethylene glycol spacer into oligonucleotides. This spacer increases the distance between functional groups, reducing steric hindrance and enhancing the binding flexibility of the oligonucleotides. The molecular targets of Spacer-9-modified oligonucleotides include specific DNA or RNA sequences, which they bind to with high affinity due to the reduced steric hindrance .

Properties

IUPAC Name

3-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49N2O7P/c1-29(2)38(30(3)4)46(44-22-10-21-37)45-28-26-42-24-23-41-25-27-43-36(31-11-8-7-9-12-31,32-13-17-34(39-5)18-14-32)33-15-19-35(40-6)20-16-33/h7-9,11-20,29-30H,10,22-28H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJGGZVVBQPTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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